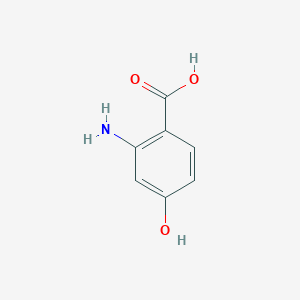

2-Amino-4-Hydroxybenzoesäure

Übersicht

Beschreibung

2-Amino-4-hydroxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of polymers and pharmaceuticals. While the provided papers do not directly discuss 2-amino-4-hydroxybenzoic acid, they do provide insights into the chemistry of related compounds, such as 4-hydroxybenzoic acid and 4-aminobenzoic acid, which can be informative for understanding the properties and reactivity of 2-amino-4-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves innovative methods that could potentially be adapted for 2-amino-4-hydroxybenzoic acid. For instance, poly(esteramide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid were synthesized using a silylated intermediate and acylated with 4-acetoxybenzoyl chloride, followed by polycondensation at high temperatures . This method could inspire the synthesis of polymers from 2-amino-4-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-4-hydroxybenzoic acid has been characterized using techniques such as X-ray single-crystal analysis and Hirshfeld analysis . These studies reveal the importance of hydrogen bonding in the crystal lattice and the formation of three-dimensional networks, which are crucial for the stability of the crystals. Such analyses are essential for understanding the molecular structure of 2-amino-4-hydroxybenzoic acid and its derivatives.

Chemical Reactions Analysis

The reactivity of aminobenzoic acids has been explored in various chemical reactions. For example, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . This demonstrates the potential of 2-amino-4-hydroxybenzoic acid to participate in similar reactions to produce novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives have been studied, including their melting points and the nature of their hydrogen bonding interactions . These properties are influenced by the molecular structure and the presence of functional groups, which would also be relevant for 2-amino-4-hydroxybenzoic acid. Understanding these properties is essential for predicting the behavior of this compound in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Lebensmittelindustrie

2-Amino-4-Hydroxybenzoesäure kann als Zwischenprodukt bei der Synthese von hochwertigen Bioprodukten mit Anwendungen in der Lebensmittelindustrie eingesetzt werden. Es dient als Vorläufer für Verbindungen wie Resveratrol und Vanillylalkohol, die aufgrund ihrer antioxidativen Eigenschaften potenzielle Anwendungen als Lebensmittelzusatzstoffe haben .

Anwendungen in der Kosmetik

In der Kosmetikindustrie kann diese Verbindung zur Biosynthese von Hautpflegeprodukten beitragen. Es ist an der Produktion von Hydrogelen und anderen Polymeren beteiligt, die in Feuchtigkeitscremes und Anti-Aging-Cremes verwendet werden .

Pharmazeutische Anwendungen

This compound hat potenzielle pharmazeutische Anwendungen. Es kann ein Ausgangsmaterial für die Synthese von Medikamenten sein, die entzündungshemmende Wirkungen zeigen und bei der Entwicklung neuer Arzneimittelformulierungen eingesetzt werden könnten .

Entwicklung von Fungiziden

Diese Verbindung kann eine Rolle bei der Entwicklung von Fungiziden spielen. Seine Derivate könnten so konzipiert werden, dass sie spezifische Pflanzenpathogene angreifen, wodurch ein umweltfreundlicherer Ansatz für den Pflanzenschutz geboten wird .

Biotechnologische Forschung

In der Biotechnologie kann this compound als Baustein für die mikrobielle Produktion von hochwertigen Chemikalien verwendet werden. Es ist ein wichtiges Zwischenprodukt in der synthetischen Biologie und Stoffwechseltechnik zur Herstellung verschiedener industriell relevanter Verbindungen .

Verbesserungen in der Landwirtschaft

In der Landwirtschaft könnten Derivate von this compound als Biostimulanzien verwendet werden, um die Pflanzenleistung zu verbessern, die Nährstoffaufnahme zu erhöhen und die Widerstandsfähigkeit gegenüber Umweltstressoren zu erhöhen .

Umweltwissenschaften

Die Rolle der Verbindung in den Umweltwissenschaften könnte in Bioremediationsprozessen von Bedeutung sein. Es kann zur Entwicklung von mikrobiellen Stämmen beitragen, die in der Lage sind, giftige Substanzen abzubauen und die Umweltverschmutzung zu reduzieren .

Materialwissenschaften

This compound kann zur Materialwissenschaft beitragen, indem es als Vorläufer für die Synthese von Hochleistungspolymeren und Kunststoffen mit fortschrittlichen Eigenschaften für industrielle Anwendungen dient .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that similar compounds like aminosalicylic acid target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

2-Amino-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, which is a building block of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A study on aminosalicylic acid, a similar compound, suggests that it has a short serum half-life of one hour for the free drug . Its metabolite, N-acetyl-4-amino-2-hydroxybenzoic acid, was detected in plasma and eliminated with a half-life of 147 minutes . Both were present in blood or tissues as free, unbound molecules .

Result of Action

Similar compounds like aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-hydroxybenzoic acid. For instance, the biosynthesis of secondary metabolites like 2-Amino-4-hydroxybenzoic acid may differ between plant species due to differences in the nature of the plant . Additionally, plants growing under different environments and conditions can show differences in their metabolite profile .

Eigenschaften

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

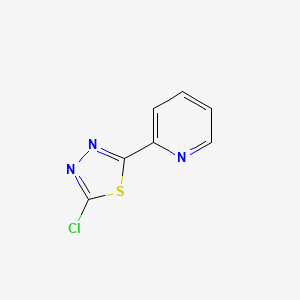

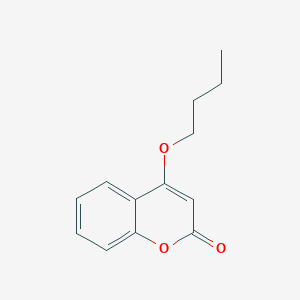

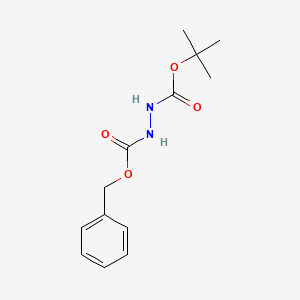

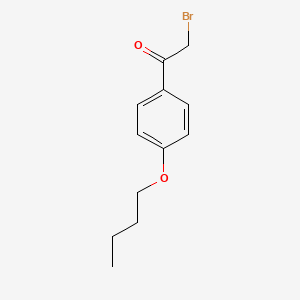

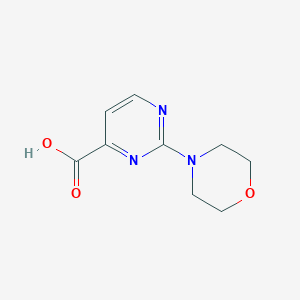

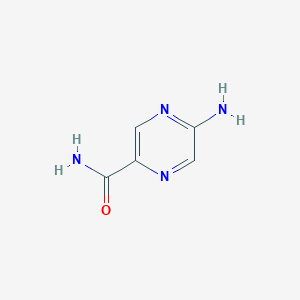

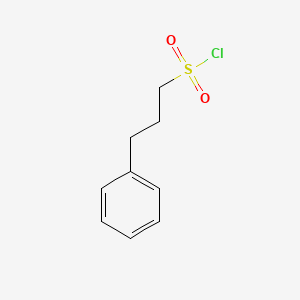

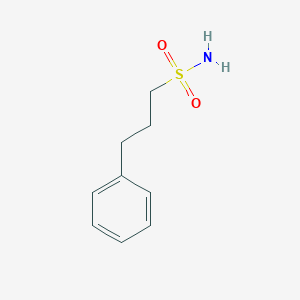

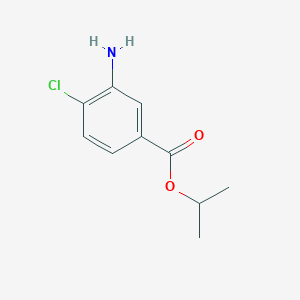

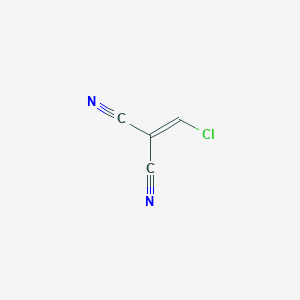

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)